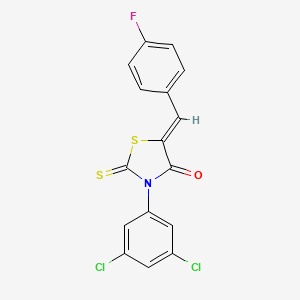![molecular formula C29H31N3O4 B12142558 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12142558.png)
4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzyloxy group: This step involves the reaction of 4-hydroxy-2-methylbenzoic acid with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-2-methylbenzoic acid.
Coupling with pyridine: The benzyloxy compound is then coupled with pyridine-3-boronic acid using a palladium-catalyzed Suzuki coupling reaction to form the pyridinyl derivative.
Formation of the pyrrol-2-one ring: The final step involves the cyclization of the intermediate with 3-(dimethylamino)propylamine under acidic conditions to form the desired pyrrol-2-one ring.
Chemical Reactions Analysis
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The benzyloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., sodium borohydride), and bases (e.g., potassium carbonate). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can be compared with other similar compounds, such as:
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with different substituents, leading to different chemical and biological properties.
4-[4-(benzyloxy)-2-methylbenzoyl]-1-[2-(dimethylamino)ethyl]-5-(4-ethylphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: This compound also has a similar core structure but with variations in the substituents, affecting its reactivity and applications.
The uniqueness of 4-[4-(benzyloxy)-2-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H31N3O4 |
|---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C29H31N3O4/c1-20-17-23(36-19-21-9-5-4-6-10-21)12-13-24(20)27(33)25-26(22-11-7-14-30-18-22)32(29(35)28(25)34)16-8-15-31(2)3/h4-7,9-14,17-18,26,33H,8,15-16,19H2,1-3H3/b27-25+ |
InChI Key |
ALBXSIRPHISGIG-IMVLJIQESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCCN(C)C)C4=CN=CC=C4)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCCN(C)C)C4=CN=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Morpholino[2-(4-pyridyl)-4-quinolyl]methanone](/img/structure/B12142478.png)
![3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12142480.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12142490.png)
![2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142491.png)
![ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12142494.png)
![(5Z)-2-(2-bromophenyl)-5-(3-chlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142500.png)
![5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12142503.png)
![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12142508.png)

![2-(pyridin-4-yl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B12142512.png)

![5-(3-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12142528.png)

![(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(3-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142541.png)
